![molecular formula C13H15Cl2NO3 B3022376 methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate CAS No. 922529-35-9](/img/structure/B3022376.png)
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Overview
Description
The compound of interest, methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate, is a chemically synthesized molecule that appears to be related to the field of organic chemistry and medicinal chemistry. Although none of the provided papers directly discuss this compound, they do provide insights into similar chemical structures and reactions that could be relevant to understanding the synthesis, molecular structure, and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, as described in one study, utilizes a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . This suggests that similar domino reactions could potentially be applied to synthesize the compound of interest, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as IR, ^1H NMR, ^13C NMR, ESI-MS, and elemental analysis . These techniques would likely be applicable in analyzing the molecular structure of methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate, providing detailed information about its chemical environment and confirming the successful synthesis of the target molecule.
Chemical Reactions Analysis
The papers describe reactions involving chlorinated pyrrolidin-2-ones, which are structurally related to the pyrrolidinyl moiety in the compound of interest . These reactions include transformations with alkaline methoxide in methanol to yield methoxylated pyrrolin-2-ones. Such reactions indicate the reactivity of chlorinated pyrrolidin-2-ones under basic conditions and could inform the chemical reactions analysis of the compound , particularly regarding its pyrrolidinyl methoxy group.
Physical and Chemical Properties Analysis
While the papers do not directly provide information on the physical and chemical properties of methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate, they do offer insights into the properties of structurally similar compounds. For example, the solubility, stability, and reactivity under various conditions can be inferred from the synthesis and reactions of related compounds . These properties are crucial for understanding the behavior of the compound in different environments, which is essential for its potential application in medicinal chemistry or agrochemicals.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives are highlighted for their versatility in medicinal chemistry, offering a rich scaffold for developing novel biologically active compounds. The pyrrolidine ring, due to its saturated nature and sp3-hybridization, allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage. This feature is crucial for discovering new drugs with varied biological profiles. The review by (Li Petri et al., 2021) elaborates on the significance of pyrrolidine and its derivatives, including pyrrolizines and prolinol derivatives, in drug discovery. They detail the synthesis, structure-activity relationships (SAR), and biological activities of pyrrolidine-containing compounds, emphasizing the role of stereochemistry in their efficacy.
Synthetic Methodologies and Pharmaceutical Implications
While not directly mentioning "methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate," the literature provides insights into the synthetic methodologies and pharmaceutical implications of related compounds. For instance, the review on omeprazole synthesis and pharmaceutical impurities by (Saini et al., 2019) discusses novel synthetic routes and the significance of understanding pharmaceutical impurities in the development of proton pump inhibitors. This research could be relevant when considering the synthesis or analysis of related compounds, including those with the pyrrolidine moiety.
properties
IUPAC Name |
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3/c1-18-13(17)8-5-10(14)12(11(15)6-8)19-7-9-3-2-4-16-9/h5-6,9,16H,2-4,7H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRFJVOWJVATRI-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)OCC2CCCN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)OC[C@@H]2CCCN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582312 | |
Record name | Methyl 3,5-dichloro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate | |
CAS RN |
922529-35-9 | |
Record name | Methyl 3,5-dichloro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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